2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid
Description
2-[(2-Methyl-1-naphthalenyl)oxy]acetic acid is a naphthalene-derived acetic acid analog featuring a methyl-substituted naphthyloxy group at the 1-position of the naphthalene ring. The methyl group at the 2-position of the naphthalene ring introduces steric and electronic effects that differentiate it from related compounds.
Properties
CAS No. |
4712-94-1 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-(2-methylnaphthalen-1-yl)oxyacetic acid |
InChI |
InChI=1S/C13H12O3/c1-9-6-7-10-4-2-3-5-11(10)13(9)16-8-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
WKDFUCYYEWUYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid typically involves the reaction of 2-methyl-1-naphthol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methyl-1-naphthol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The acetic acid moiety can undergo substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Esters, amides, or other substituted derivatives.
Scientific Research Applications
2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Naphthalene Ring
The presence and position of substituents on the naphthalene ring significantly influence physicochemical properties and reactivity. Key comparisons include:
Key Observations:
- Electronic Effects: Electron-withdrawing groups like bromine (CAS 41791-59-7) enhance acidity, whereas electron-donating groups like methoxy (CAS 858745-03-6) or hydroxy (CAS 10441-36-8) alter solubility and hydrogen-bonding capacity .
- Biological Relevance: Chromenyl derivatives (e.g., CAS 858745-03-6) are associated with anti-inflammatory or anticancer activity, suggesting that substitution patterns can dictate pharmacological profiles .
Molecular Weight and Physicochemical Properties
- Molecular Weight Trends: Addition of substituents increases molecular weight linearly. For example, bromine substitution adds ~79.9 g/mol compared to the parent compound .
- Acidity: The pKa of the carboxylic acid group is influenced by adjacent substituents. Hydroxy-substituted analogs (e.g., CAS 10441-36-8) exhibit lower pKa values due to resonance stabilization of the conjugate base .
- Solubility: Methyl and halogenated derivatives show reduced aqueous solubility compared to hydroxy- or methoxy-substituted compounds, which benefit from polar functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
